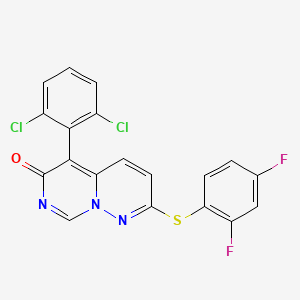

VX-745

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mode of Action

Neflamapimod is classified as a selective inhibitor of intracellular kinases, specifically targeting enzymes called p38 and glycogen synthase kinase-3 beta (GSK-3β). These enzymes are involved in various cellular processes, and their dysregulation is implicated in the progression of neurodegenerative diseases. By inhibiting these enzymes, Neflamapimod might offer neuroprotective benefits.

Source: Receptor Tyrosine Kinases in Neurodegenerative and Psychiatric Disorders:

Potential Applications

Neflamapimod is being explored as a potential treatment for several neurodegenerative conditions, including:

- Alzheimer's Disease (AD): Studies suggest that Neflamapimod might help slow cognitive decline and improve symptoms in patients with AD.

- Parkinson's Disease (PD): Research is investigating whether Neflamapimod can help manage symptoms and slow disease progression in PD.

VX-745, also known as Neflamapimod, is a selective inhibitor of p38 alpha mitogen-activated protein kinase (MAPK). This compound is characterized by its unique bicyclic heterocycle core structure, which contributes to its potent enzymatic activity and selectivity. VX-745 has shown promise in treating inflammatory diseases due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in various biological models .

VX-745 primarily functions through competitive inhibition of the p38 alpha MAPK. The binding of VX-745 to the active site of p38 alpha prevents the phosphorylation of downstream substrates, thereby modulating inflammatory responses. The compound exhibits an IC50 value of approximately 9 nM for p38 alpha, indicating its high potency . The structure-activity relationship studies have demonstrated that modifications in the phenyl rings enhance binding affinity and selectivity towards p38 alpha over other kinases .

VX-745 has demonstrated significant biological activity in various preclinical models. It effectively reduces the secretion of pro-inflammatory cytokines in peripheral blood mononuclear cells and shows efficacy in models of inflammation, such as collagen-induced arthritis and lipopolysaccharide-induced sepsis . Furthermore, studies indicate that VX-745 can inhibit the proliferation of multiple myeloma cells by targeting bone marrow stromal cell interactions .

The synthesis of VX-745 involves a multi-step process beginning with the formation of a bicyclic pyrimidine ring system. Key steps include:

- Formation of the Core Structure: Utilizing starting materials that undergo cyclization to form the bicyclic core.

- Substitution Reactions: Introducing various substituents on the phenyl rings through electrophilic aromatic substitution.

- Purification: Employing techniques such as chromatography to isolate VX-745 from by-products and unreacted materials.

The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

VX-745 is primarily investigated for its potential applications in treating inflammatory conditions, including:

- Rheumatoid arthritis

- Chronic obstructive pulmonary disease

- Multiple myeloma

Its ability to selectively inhibit p38 alpha MAPK makes it a candidate for therapies aimed at reducing inflammation without affecting other signaling pathways significantly .

Interaction studies have revealed that VX-745 binds selectively to p38 alpha MAPK, with minimal off-target effects on other kinases such as p38 beta MAPK and extracellular signal-regulated kinase (ERK). The binding interactions are stabilized by van der Waals forces and hydrogen bonds between VX-745 and key residues within the active site of p38 alpha, which are crucial for its selectivity and potency .

Several compounds exhibit similar inhibitory activity against p38 MAPK, but VX-745 stands out due to its unique structural features and selectivity profile. Here are some comparable compounds:

| Compound Name | Selectivity for p38α | IC50 (nM) | Unique Features |

|---|---|---|---|

| VX-702 | Moderate | 20 | Less selective; broader kinase inhibition |

| SB 203580 | Moderate | 50 | Known for off-target effects |

| BIRB 796 | High | 10 | Less oral bioavailability |

| VX-745 | High | 9 | Excellent oral bioavailability; selective |

VX-745's combination of high potency, selectivity for p38 alpha over other kinases, and favorable pharmacokinetic properties make it a promising candidate for further development in anti-inflammatory therapies .

Enzyme Inhibition Profile

VX-745 exhibits potent and selective inhibition of p38 mitogen-activated protein kinase, with distinct characteristics across different aspects of enzyme binding and inhibition.

p38α/MAPK14 Binding Kinetics

VX-745 demonstrates exceptionally high affinity for p38α with a dissociation constant (KD) of 2.8 nanomolar, indicating tight binding to the target enzyme [1]. The compound exhibits rapid association kinetics with the target, facilitated by its ATP-competitive binding mechanism. The binding interaction is characterized by formation of hydrogen bonds with the hinge region residues Met109 and Gly110, inducing a conformational change known as the "glycine flip" mechanism [2]. This unique binding mode contributes to both the high affinity and selectivity of VX-745 for p38α.

The compound shows preferential binding to the active, phosphorylated form of p38α compared to the inactive, non-phosphorylated state, with studies indicating higher selectivity toward activated p-p38 (half-maximal degradation concentration of 93 nanomolar) compared to inactive p38 (7309 nanomolar) [2]. This selectivity for the active conformation may contribute to the compound's therapeutic efficacy by specifically targeting the pathologically activated kinase.

IC50 and KD Values

The inhibitory potency of VX-745 against p38α is consistently reported as 10 nanomolar across multiple independent sources [3] [4] [1]. For p38β, the compound exhibits reduced potency with an IC50 of 220 nanomolar, representing a 22-fold selectivity margin favoring p38α over p38β [3] [4]. The dissociation constant (KD) values further support these findings, with p38α showing a KD of 2.8 nanomolar and p38β demonstrating a KD of 74 nanomolar [1].

In functional cellular assays, VX-745 demonstrates inhibition of tumor necrosis factor alpha (TNFα) production in human whole blood with an IC50 range of 51-180 nanomolar [3]. Similarly, the compound inhibits interleukin-1β (IL-1β) production in peripheral blood mononuclear cells with an IC50 of 60-80 nanomolar [5]. These functional IC50 values are consistent with the direct enzyme inhibition data, supporting the relevance of the biochemical potency measurements.

ATP-Competitive Inhibition Mechanism

VX-745 functions as an ATP-competitive inhibitor of p38α [6] [7] [8]. The compound binds to the ATP-binding site of the kinase, competing directly with adenosine triphosphate for occupancy of the active site. This competitive mechanism is evidenced by the compound's ability to be displaced by increasing concentrations of ATP in enzymatic assays.

The ATP-competitive nature of VX-745 is facilitated by its structural features, particularly the pyrimidine nitrogen that acts as a hydrogen bond acceptor with the backbone amide of Met109 in the kinase hinge region [9]. The compound's binding induces a conformational change termed the "glycine flip," where Gly110 undergoes rotation to optimize hydrogen bonding interactions with the inhibitor [2]. This mechanism is relatively unique in the kinome, occurring in only approximately 9.2% of kinases, which contributes to the selectivity profile of VX-745 [2].

Selectivity Profile

Isoform Selectivity (p38α vs. p38β, p38γ, p38δ)

VX-745 demonstrates excellent selectivity within the p38 mitogen-activated protein kinase family. The compound shows 22-fold selectivity for p38α over p38β, with IC50 values of 10 nanomolar and 220 nanomolar, respectively [3] [4]. This selectivity is attributed to subtle structural differences in the ATP-binding sites of these isoforms, particularly in the configuration of the hydrophobic pocket and hinge region.

Limited data are available regarding the activity of VX-745 against p38γ and p38δ isoforms. However, the compound appears to have minimal cross-reactivity with these isoforms based on the available selectivity assessments [10]. The selectivity for p38α over the other p38 isoforms is considered advantageous for therapeutic applications, as it allows for more precise modulation of inflammatory pathways without broadly affecting all p38-mediated processes.

The structural basis for isoform selectivity lies in the glycine flip mechanism, which is facilitated by the presence of Gly110 in p38α, p38β, and p38γ isoforms [11]. However, the δ isoform and other mitogen-activated protein kinases have bulkier residues in this position, making the peptide flip energetically unfavorable and contributing to the selectivity of VX-745 [11].

Kinome-Wide Selectivity Assessment

VX-745 has been evaluated against comprehensive kinase panels to assess its selectivity across the human kinome. When tested against a panel of 317 kinases, VX-745 showed activity at concentrations below 10 micromolar against only 11 kinases, including ABL1, BLK, CSF1R, DDR1, FGR, FYN, LCK, LYN, PDGFRB, SRC, and YES1 [1]. This represents exceptional selectivity, with the compound showing minimal off-target activity against the vast majority of kinases tested.

In a separate assessment against 119 protein kinases, VX-745 was at least 100-fold more potent for p38α compared to all kinases except p38β and ABL2 [5]. The compound showed 50-70 fold lower potency against ABL2 compared to p38α, while maintaining greater than 1000-fold selectivity over closely related kinases such as ERK1 and JNK1-3 [12] [13].

The remarkable kinome-wide selectivity of VX-745 is attributed to its unique binding mechanism involving the glycine flip at position 110 [2]. This structural feature is present in only a small fraction of kinases, providing a molecular basis for the compound's exceptional selectivity profile. The high selectivity reduces the likelihood of off-target effects and supports the therapeutic utility of VX-745 in targeting p38α-mediated pathways.

Structure-Activity Relationships (SAR)

Critical Structural Elements for p38α Inhibition

The structure-activity relationships of VX-745 reveal that the compound's potency is dependent on several critical structural features. The pyrimidopyridazinone core represents the essential bicyclic scaffold required for p38α binding [9]. This novel heterocyclic system was previously unreported in kinase inhibitors and provides the appropriate three-dimensional arrangement for optimal target engagement.

The 2,6-dichlorophenyl substituent at position 5 of the pyrimidopyridazinone core is critical for activity, as it occupies the hydrophobic pocket of p38α and contributes significantly to binding affinity [9]. The specific substitution pattern of the chlorine atoms is essential, as modifications to this aromatic ring lead to substantial reductions in potency. The dichlorophenyl group provides optimal shape complementarity with the hydrophobic binding pocket formed by residues including Val726, Ala743, and Leu844 [9].

The 2,4-difluorophenyl sulfide substituent at position 2 plays a crucial role in both potency and selectivity [9]. The sulfur linker is essential for maintaining the appropriate spatial orientation of the difluorophenyl group within the binding site. The fluorine substituents on this phenyl ring contribute to selectivity through steric effects and electronic modifications that optimize the binding interaction with p38α while reducing affinity for other kinases.

The pyrimidine nitrogen within the core structure serves as a hydrogen bond acceptor, forming a critical interaction with the backbone amide of Met109 in the kinase hinge region [9]. This interaction is fundamental to the compound's ability to compete with ATP for binding to the active site. The carbonyl oxygen of the pyrimidopyridazinone core is involved in the glycine flip mechanism, contributing to the unique binding mode that provides selectivity for p38α [2].

Optimization of Selectivity and Potency

Structure-activity relationship studies have revealed that VX-745 represents a highly optimized structure where modifications to any major structural element result in significant activity loss [9] [14]. The steep structure-activity relationships observed within this chemical class indicate that the compound has achieved near-optimal complementarity with the p38α binding site.

Efforts to optimize the selectivity and potency of VX-745 have focused on fine-tuning the interactions within the hydrophobic pockets of the kinase. The hydrophobic pocket formed by the gatekeeper residue Thr106 and surrounding amino acids represents a critical determinant of binding affinity [15]. The 2,6-dichlorophenyl substituent has been optimized to maximize occupancy of this pocket while maintaining selectivity over other kinases with different hydrophobic pocket configurations.

The optimization of selectivity has been achieved through exploitation of the unique glycine flip mechanism [2]. This binding mode requires the specific structural arrangement present in VX-745, where the pyrimidopyridazinone core can induce the conformational change at Gly110 while maintaining optimal hydrogen bonding interactions with the hinge region. Alternative structural modifications that disrupt this mechanism result in loss of both potency and selectivity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Serine/threonine kinases

CMGC group

P38 [HSA:1432 5600 5603 6300] [KO:K04441]

Other CAS

Wikipedia

Dates

2: Alam JJ. Selective Brain-Targeted Antagonism of p38 MAPKα Reduces Hippocampal IL-1β Levels and Improves Morris Water Maze Performance in Aged Rats. J Alzheimers Dis. 2015;48(1):219-27. doi: 10.3233/JAD-150277. PubMed PMID: 26401942.

3: Pradal J, Zuluaga MF, Maudens P, Waldburger JM, Seemayer CA, Doelker E, Gabay C, Jordan O, Allémann E. Intra-articular bioactivity of a p38 MAPK inhibitor and development of an extended-release system. Eur J Pharm Biopharm. 2015 Jun;93:110-7. doi: 10.1016/j.ejpb.2015.03.017. Epub 2015 Mar 30. PubMed PMID: 25836052.

4: McGuire VA, Gray A, Monk CE, Santos SG, Lee K, Aubareda A, Crowe J, Ronkina N, Schwermann J, Batty IH, Leslie NR, Dean JL, O'Keefe SJ, Boothby M, Gaestel M, Arthur JS. Cross talk between the Akt and p38α pathways in macrophages downstream of Toll-like receptor signaling. Mol Cell Biol. 2013 Nov;33(21):4152-65. doi: 10.1128/MCB.01691-12. Epub 2013 Aug 26. PubMed PMID: 23979601; PubMed Central PMCID: PMC3811899.

5: Tsai YR, Wang YJ, Lee MR, Hsu MF, Wang JP. p38 Mitogen-activated protein kinase and extracellular signal-regulated kinase signaling pathways are not essential regulators of formyl peptide-stimulated p47(phox) activation in neutrophils. Eur J Pharmacol. 2013 Feb 15;701(1-3):96-105. doi: 10.1016/j.ejphar.2013.01.003. Epub 2013 Jan 21. PubMed PMID: 23348708.

6: Azevedo R, van Zeeland M, Raaijmakers H, Kazemier B, de Vlieg J, Oubrie A. X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. Acta Crystallogr D Biol Crystallogr. 2012 Aug;68(Pt 8):1041-50. doi: 10.1107/S090744491201997X. Epub 2012 Jul 17. PubMed PMID: 22868770.

7: Duffy JP, Harrington EM, Salituro FG, Cochran JE, Green J, Gao H, Bemis GW, Evindar G, Galullo VP, Ford PJ, Germann UA, Wilson KP, Bellon SF, Chen G, Taslimi P, Jones P, Huang C, Pazhanisamy S, Wang YM, Murcko MA, Su MS. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Med Chem Lett. 2011 Jul 28;2(10):758-63. doi: 10.1021/ml2001455. eCollection 2011 Oct 13. PubMed PMID: 24900264; PubMed Central PMCID: PMC4018046.

8: Selness SR, Boehm TL, Walker JK, Devadas B, Durley RC, Kurumbail R, Shieh H, Xing L, Hepperle M, Rucker PV, Jerome KD, Benson AG, Marrufo LD, Madsen HM, Hitchcock J, Owen TJ, Christie L, Promo MA, Hickory BS, Alvira E, Naing W, Blevis-Bal R, Devraj RV, Messing D, Schindler JF, Hirsch J, Saabye M, Bonar S, Webb E, Anderson G, Monahan JB. Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. Bioorg Med Chem Lett. 2011 Jul 1;21(13):4059-65. doi: 10.1016/j.bmcl.2011.04.120. Epub 2011 May 13. PubMed PMID: 21640588.

9: Verkaar F, van der Doelen AA, Smits JF, Blankesteijn WM, Zaman GJ. Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ. Chem Biol. 2011 Apr 22;18(4):485-94. doi: 10.1016/j.chembiol.2011.01.015. PubMed PMID: 21513885.

10: Bagley MC, Davis T, Dix MC, Fusillo V, Pigeaux M, Rokicki MJ, Kipling D. Gram-scale synthesis of the p38α MAPK-inhibitor VX-745 for preclinical studies into Werner syndrome. Future Med Chem. 2010 Sep;2(9):1417-27. doi: 10.4155/fmc.10.217. PubMed PMID: 21426137.

11: Chopra P, Kulkarni O, Gupta S, Bajpai M, Kanoje V, Banerjee M, Bansal V, Visaga S, Chatterjee M, Chaira T, Shirumalla RK, Verma AK, Dastidar SG, Sharma G, Ray A. Pharmacological profile of AW-814141, a novel, potent, selective and orally active inhibitor of p38 MAP kinase. Int Immunopharmacol. 2010 Apr;10(4):467-73. doi: 10.1016/j.intimp.2010.01.007. Epub 2010 Jan 20. PubMed PMID: 20093202.

12: Bagley MC, Davis T, Dix MC, Fusillo V, Pigeaux M, Rokicki MJ, Kipling D. Microwave-assisted Ullmann C-S bond formation: synthesis of the P38alpha MAPK clinical candidate VX-745. J Org Chem. 2009 Nov 6;74(21):8336-42. doi: 10.1021/jo9017155. PubMed PMID: 19778055.

13: Genovese MC. Inhibition of p38: has the fat lady sung? Arthritis Rheum. 2009 Feb;60(2):317-20. doi: 10.1002/art.24264. PubMed PMID: 19180514.

14: Brown KK, Heitmeyer SA, Hookfin EB, Hsieh L, Buchalova M, Taiwo YO, Janusz MJ. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. J Inflamm (Lond). 2008 Dec 4;5:22. doi: 10.1186/1476-9255-5-22. PubMed PMID: 19055838; PubMed Central PMCID: PMC2612656.

15: Chen MH, Fitzgerald P, Singh SB, O'Neill EA, Schwartz CD, Thompson CM, O'Keefe SJ, Zaller DM, Doherty JB. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. Bioorg Med Chem Lett. 2008 Mar 15;18(6):2222-6. doi: 10.1016/j.bmcl.2006.10.097. Epub 2006 Nov 6. PubMed PMID: 18316187.

16: Bagley MC, Davis T, Dix MC, Rokicki MJ, Kipling D. Rapid synthesis of VX-745: p38 MAP kinase inhibition in Werner syndrome cells. Bioorg Med Chem Lett. 2007 Sep 15;17(18):5107-10. Epub 2007 Jul 13. PubMed PMID: 17659871.

17: Natarajan SR, Wisnoski DD, Thompson JE, O'Neill EA, O'Keefe SJ. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorg Med Chem Lett. 2006 Aug 15;16(16):4400-4. Epub 2006 Jun 5. PubMed PMID: 16750629.

18: Wagner G, Laufer S. Small molecular anti-cytokine agents. Med Res Rev. 2006 Jan;26(1):1-62. Review. PubMed PMID: 16283677.

19: Natarajan SR, Doherty JB. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Curr Top Med Chem. 2005;5(10):987-1003. Review. PubMed PMID: 16178742.

20: Foster ML, Halley F, Souness JE. Potential of p38 inhibitors in the treatment of rheumatoid arthritis. Drug News Perspect. 2000 Oct;13(8):488-97. PubMed PMID: 12937622.